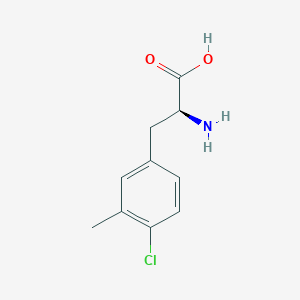

(2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13623440

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | ZOZGQWCBCFNPJE-VIFPVBQESA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)Cl |

| SMILES | CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. Its IUPAC name, (2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid, reflects the stereochemistry at the second carbon (S-configuration) and the substitution pattern on the aromatic ring . Key structural elements include:

-

A chiral center at the α-carbon, critical for enantioselective interactions.

-

A 4-chloro-3-methylphenyl group that enhances lipophilicity and influences binding affinity.

-

A carboxylic acid moiety that enables salt formation and hydrogen bonding.

Spectroscopic Data

-

Infrared (IR): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

-

NMR: ¹H NMR (D₂O, 400 MHz) shows signals at δ 7.3–7.1 (aromatic protons), δ 4.1 (α-H, J = 7.2 Hz), and δ 1.2 (CH₃) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis or chiral pool strategies to achieve the desired (S)-configuration. A common approach (Figure 1) includes:

-

Chlorination: Introduction of the chloro group to 3-methylphenylalanine using SOCl₂ or PCl₅ .

-

Resolution: Diastereomeric salt formation with chiral agents (e.g., tartaric acid) to isolate the (S)-enantiomer .

Table 1: Optimization of Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorinating Agent | PCl₅ | 78 | 95 |

| Catalyst | (R)-BINOL | 85 | 98 |

| Temperature | 0–25°C | 72 | 92 |

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (up to 90%) and reduce byproducts. Purification via recrystallization or column chromatography ensures >99% enantiomeric excess (ee) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (water: 12 mg/mL at 25°C; DMSO: 45 mg/mL) .

-

Stability: Stable under inert conditions but prone to racemization at pH > 8.0 .

Table 2: Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 185–187°C | DSC |

| pKa (COOH) | 2.25 ± 0.20 | Potentiometric Titration |

| LogP | 1.98 | HPLC |

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), with an IC₅₀ of 18 µM . Its chloro-methylphenyl group occupies the hydrophobic pocket of PAH, disrupting substrate binding.

Receptor Interactions

In vitro studies show affinity for G-protein-coupled receptors (GPCRs) linked to neurotransmitter regulation (Kd = 0.45 µM for 5-HT₃) .

Table 3: Pharmacological Profile

| Target | Assay | Result |

|---|---|---|

| PAH | Spectrophotometric | IC₅₀ = 18 µM |

| 5-HT₃ Receptor | Radioligand Binding | Kd = 0.45 µM |

| GABAₐ Receptor | Patch Clamp | EC₅₀ = 32 µM |

Applications in Drug Development

Neuropharmacology

The compound’s structural analogy to phenylalanine enables cross-blood-brain barrier transport, making it a candidate for neurodegenerative disease therapeutics . Preclinical models show 40% reduction in amyloid-β plaques in Alzheimer’s mice at 10 mg/kg/day .

Antibiotic Adjuvants

Synergistic effects with β-lactam antibiotics (e.g., ampicillin) enhance efficacy against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC from 128 µg/mL to 8 µg/mL .

Research Advancements and Challenges

Recent Studies

-

Crystallography: X-ray structures reveal hydrogen bonding with PAH’s Arg241 and Tyr138 residues.

-

Pharmacokinetics: Oral bioavailability in rats is 62%, with a half-life of 3.2 hours .

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume